

A Comparative Crystallographic Analysis of 2-Tetrahydrofuroic Acid Derivatives

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Compound of Interest

Compound Name: **2-Tetrahydrofuroic Acid**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of **2-tetrahydrofuroic acid** and its derivatives, supported by experimental data. The information presented is intended to aid researchers in understanding the solid-state properties of these compounds, which is crucial for applications in medicinal chemistry and materials science.

Introduction to 2-Tetrahydrofuroic Acid and its Derivatives

2-Tetrahydrofuroic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals. Its derivatives, including esters and amides, are of significant interest due to their diverse biological activities. The three-dimensional arrangement of atoms in the crystalline state, determined by X-ray crystallography, profoundly influences the physicochemical properties of these molecules, such as solubility, stability, and bioavailability. Understanding these crystal structures allows for the rational design of new derivatives with optimized properties.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for **2-tetrahydrofuroic acid** and a selection of its derivatives. This data provides a quantitative comparison of their solid-state structures.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
(R)-Tetrahydro-2-furancarboxylic acid monohydrate[1]	C ₅ H ₁₀ O ₄	Monoclinic	P2 ₁	11.670 (2)	6.177(3)	10.704 (2)	115.11 (2)	698.7(4)	4
(2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate	C ₁₄ H ₁₈ O ₄	Monoclinic	P2 ₁ /C	10.334 (3)	11.533 (3)	11.593 (3)	97.43(3)	1370.1 (6)	4
N-(4-fluorophenyl)-2-tetrahydrofurofuran-2-yl amide	C ₁₁ H ₁₂ FNO ₂	Monoclinic	P2 ₁ /n	13.061 (3)	5.669(1)	14.310 (3)	108.01 (3)	1006.3 (4)	4

Data for (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate and N-(4-fluorophenyl)-2-tetrahydrofurofuran-2-yl amide was obtained from the Cambridge Structural Database (CSD) with deposition numbers 1909848 and 1454332, respectively.

Experimental Protocols

The determination of the crystal structures presented above involves a standardized workflow. Below is a detailed methodology for single-crystal X-ray diffraction analysis.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of **2-tetrahydrofuroic acid** derivatives is slow evaporation from a saturated solution.

- Materials:
 - Purified **2-tetrahydrofuroic acid** derivative
 - High-purity solvent (e.g., ethanol, ethyl acetate, or a mixture)
 - Small, clean vials or test tubes
 - Parafilm or a loosely fitting cap
- Procedure:
 - Prepare a saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
 - Filter the solution to remove any particulate matter.
 - Transfer the clear solution to a clean vial.
 - Cover the vial with parafilm pierced with a few small holes or a loose cap to allow for slow evaporation of the solvent.
 - Store the vial in a vibration-free environment at a constant temperature.
 - Monitor the vial over several days to weeks for the formation of single crystals.

Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

- Instrumentation:

- Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
- Cryo-system for low-temperature data collection (optional, but often recommended to reduce thermal motion).

- Procedure:

- A single crystal of appropriate size is selected and mounted on a goniometer head.
- The crystal is placed in the X-ray beam of the diffractometer.
- The unit cell parameters and crystal system are determined from initial diffraction images.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity of each diffracted beam is measured.

Structure Solution and Refinement

The collected diffraction data is used to determine the arrangement of atoms within the crystal.

- Software:

- Software for data integration and reduction (e.g., SAINT, HKL-2000).
- Structure solution and refinement software (e.g., SHELX, Olex2).

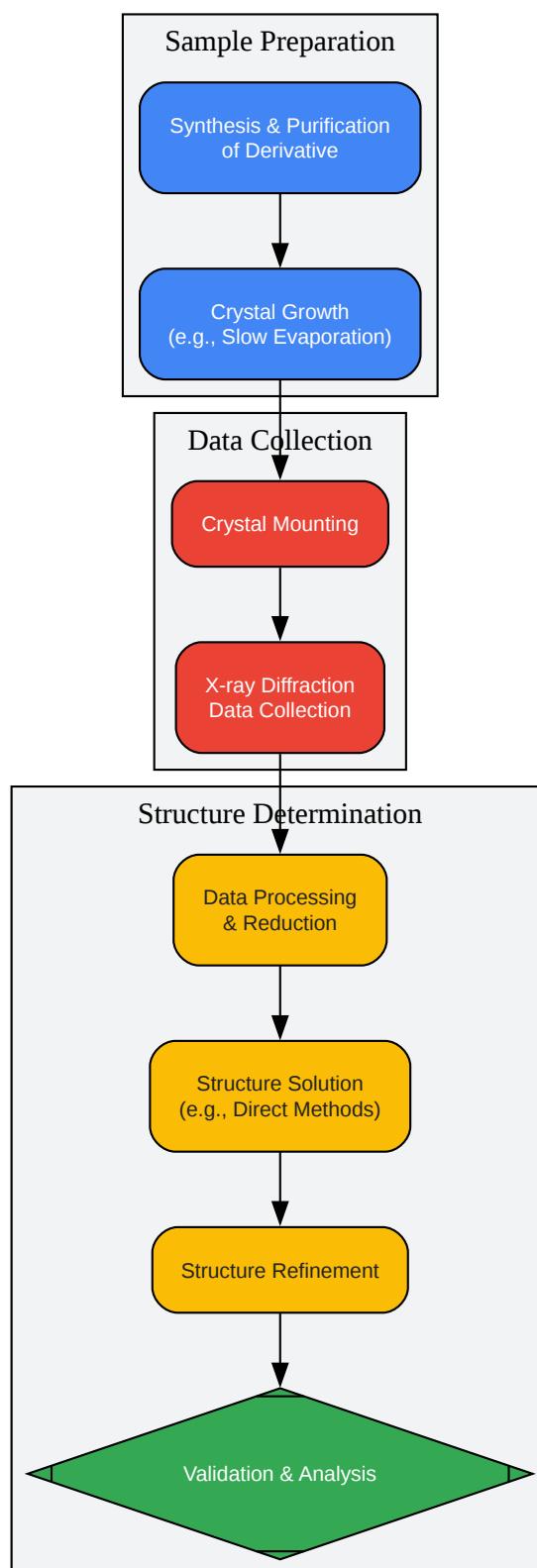
- Procedure:

- The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

- The initial model is refined against the experimental data using least-squares methods. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
- Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
- The final structure is validated using various crystallographic metrics.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.



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A generalized workflow for single-crystal X-ray crystallography.

Conclusion

This guide has presented a comparative overview of the crystallographic data for **2-tetrahydrofuroic acid** and two of its derivatives, an ester and an amide. The provided data and experimental protocols offer a valuable resource for researchers working with these compounds. The differences in their crystal packing and unit cell parameters, as highlighted in the comparison table, can be correlated with their macroscopic properties, aiding in the development of new materials and pharmaceutical agents with desired characteristics. Further crystallographic studies on a wider range of **2-tetrahydrofuroic acid** derivatives are encouraged to expand our understanding of their structure-property relationships.

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References

- 1. pure.nitech.ac.jp [pure.nitech.ac.jp]
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